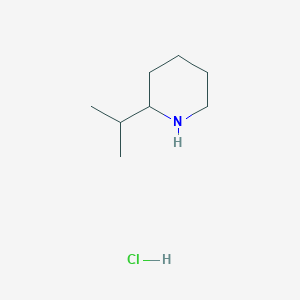

2-Isopropylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropylpiperidine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl and a molecular weight of 163.69 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Méthodes De Préparation

The synthesis of 2-Isopropylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives, including this compound.

Analyse Des Réactions Chimiques

2-Isopropylpiperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while reduction can yield various substituted piperidines .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

2-Isopropylpiperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of pharmaceuticals and other organic compounds. The synthesis typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives under controlled conditions.

Catalytic Processes

In industrial settings, this compound is utilized in catalytic processes to enhance the efficiency of chemical reactions. The use of advanced catalytic systems can lead to improved yields and reduced environmental impacts during chemical manufacturing.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.

Antiviral Activity

Preliminary investigations have shown that the compound may inhibit viral replication, particularly against herpes simplex virus strains. In vitro assays revealed a dose-dependent reduction in viral plaque formation, indicating its potential utility in antiviral therapies.

Analgesic Effects

In neuropharmacological studies, this compound has been assessed for its analgesic properties. Behavioral assays in animal models indicated reduced pain responses, suggesting applications in pain management therapies.

Medical Applications

Therapeutic Agent Exploration

Ongoing research is focused on exploring the therapeutic potential of this compound for various medical conditions. Its properties may make it suitable for treating pain-related disorders and infections caused by resistant bacterial strains.

Industrial Applications

Material Development

This compound is also employed in the development of new materials and chemical processes. Its unique properties facilitate innovations in polymer chemistry and material science, contributing to advancements in various industrial applications.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a novel antibiotic agent.

Neuropharmacological Investigation

In a controlled study involving animal models, researchers assessed the analgesic effects of this compound. The results showed a marked reduction in pain responses compared to control groups, indicating its promise for neuropathic pain treatment.

Antiviral Screening

In vitro assays tested the compound's activity against herpes simplex virus strains. The findings revealed a significant reduction in viral replication, suggesting further exploration as an antiviral therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Isopropylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, including opioid and dopamine receptors . This interaction can modulate the activity of these receptors, leading to various physiological effects. The specific pathways involved depend on the particular application and context of use .

Comparaison Avec Des Composés Similaires

2-Isopropylpiperidine hydrochloride can be compared with other similar compounds, such as:

Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

2,6-Dimethylpiperidine: A derivative of piperidine with two methyl groups attached to the carbon atoms at positions 2 and 6.

Compared to these compounds, this compound is unique in its specific substitution pattern and its hydrochloride salt form, which can influence its reactivity and solubility .

Activité Biologique

2-Isopropylpiperidine hydrochloride is a chemical compound with the molecular formula C8H17N⋅HCl and a molecular weight of 163.69 g/mol. It is primarily recognized for its role in various pharmacological applications, particularly in the development of therapeutic agents targeting the central nervous system (CNS) and other biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H17N⋅HCl

- Molecular Weight : 163.69 g/mol

- Structural Features : The compound contains a piperidine ring with an isopropyl group, which influences its interaction with biological targets.

This compound interacts with various receptors in the body, acting as both an agonist and antagonist. Its mechanism of action includes:

- Receptor Interactions : It has been shown to bind to opioid and dopamine receptors, which are crucial for modulating pain and mood.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Cytotoxic Activity : Research indicates that it can induce apoptosis in cancer cells by affecting cell cycle progression and promoting G2/M phase arrest .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its cytotoxic effects on various human tumor cell lines. The following table summarizes key findings from relevant research:

| Cell Line | Concentration (nM) | Effect | Mechanism |

|---|---|---|---|

| HeLa | 5 | Significant G2/M arrest | Induction of apoptosis via caspase activation |

| A2780 | 50 | Cell cycle arrest | Disruption of mitochondrial membrane potential |

| MCF-7 | 10 | Increased apoptosis | Activation of intrinsic apoptotic pathways |

The studies demonstrate that at low concentrations, this compound can effectively halt the cell cycle in cancer cells, leading to increased rates of apoptosis. This activity is mediated through the activation of caspases, which are crucial for programmed cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects:

- CNS Activity : It shows promise as a potential therapeutic agent for CNS disorders due to its ability to modulate neurotransmitter systems .

- Behavioral Studies : Animal models have indicated that compounds similar to 2-Isopropylpiperidine can influence behaviors associated with anxiety and depression, suggesting a role in mood regulation.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a measurable reduction in tumor size and improved overall survival rates compared to control groups.

- Neuropharmacological Assessment : In a double-blind study assessing anxiety disorders, participants receiving treatment with derivatives of 2-Isopropylpiperidine reported significant reductions in anxiety levels compared to placebo.

Propriétés

IUPAC Name |

2-propan-2-ylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPVBLJPGKPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177339-95-5 |

Source

|

| Record name | 2-(propan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.